molecular formula C15H21N5O2S2 B6754315 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6754315
M. Wt: 367.5 g/mol
InChI Key: WMXZKHFLTLTTAY-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is an intriguing compound often explored for its unique structure and potential applications in various scientific fields. Its molecular framework consists of a piperazine core flanked by thiazole rings, making it a subject of interest for researchers studying heterocyclic compounds.

Properties

IUPAC Name

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S2/c1-11-16-12(9-23-11)7-19-3-5-20(6-4-19)15(21)18-14-17-13(8-22-2)10-24-14/h9-10H,3-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXZKHFLTLTTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)NC3=NC(=CS3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide generally involves a multi-step process:

  • Formation of Thiazole Rings: : Starting with the formation of the 1,3-thiazole ring through a cyclization reaction involving amines and carbon disulfide in the presence of an acid catalyst.

  • Substitution Reactions: : Introduction of methoxymethyl and methyl groups to the thiazole rings through nucleophilic substitution reactions.

  • Piperazine Integration: : The final step involves coupling the modified thiazole rings to a piperazine core using carbamate formation under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial-scale production may employ a continuous flow reactor system to optimize yield and purity while reducing reaction time. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents such as hydrogen peroxide.

  • Reduction: : Reduction of the compound can be achieved using agents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions occur primarily at the thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, often in an aqueous solution.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Various halides and acids depending on the desired substitution.

Major Products Formed

The major products from these reactions include various oxidized or reduced forms of the compound and substituted derivatives with varying functional groups attached to the thiazole rings.

Scientific Research Applications

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is used extensively in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Researchers study its potential as a biochemical probe due to its interactions with various enzymes and receptors.

  • Medicine: : It is evaluated for its potential therapeutic effects, particularly in modulating neurological pathways.

  • Industry: : Used in the development of novel materials with specific properties such as improved thermal stability.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, often inhibiting or activating specific pathways. For example, in biological systems, it may bind to enzyme active sites, modulating their activity through competitive inhibition or allosteric regulation.

Comparison with Similar Compounds

When compared to other piperazine and thiazole-based compounds, N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is unique due to its dual thiazole ring structure, which provides enhanced stability and specific binding characteristics.

  • Similar Compounds

    • Piperazine derivatives with single thiazole rings.

    • Other carbamate-linked heterocyclic compounds.

    • Thiazole derivatives with different substitution patterns.

This compound stands out because of its distinctive dual-thiazole framework and the functional versatility it offers in various applications.

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